molecular formula C12H11N3O B14455788 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 75752-13-5

2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B14455788
CAS No.: 75752-13-5
M. Wt: 213.23 g/mol
InChI Key: LWZBVSOSSYQDFG-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of appropriate pyrazole and quinazoline derivatives. One common method includes the reaction of 2,4-dimethylpyrazole with 2-aminobenzamide under acidic or basic conditions to form the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of N-alkylated quinazoline derivatives.

Scientific Research Applications

2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development.

Properties

CAS No.

75752-13-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C12H11N3O/c1-8-7-11-14(2)10-6-4-3-5-9(10)12(16)15(11)13-8/h3-7H,1-2H3

InChI Key

LWZBVSOSSYQDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N(C3=CC=CC=C3C2=O)C

Origin of Product

United States

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